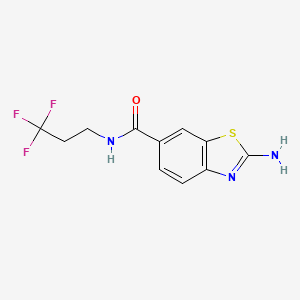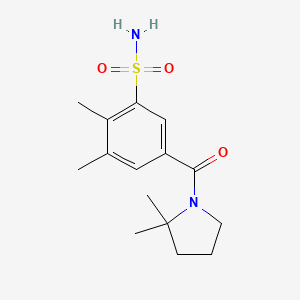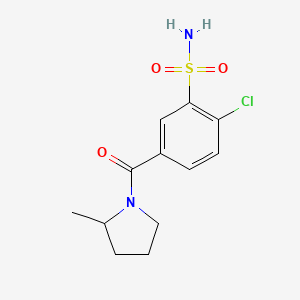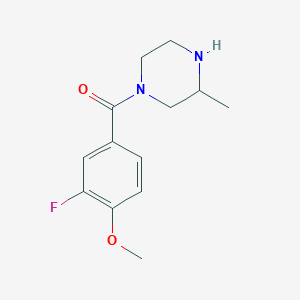
N-(4-bromo-3-fluorophenyl)-2-chloroacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromo-3-fluorophenyl)-2-chloroacetamide, also known as BFA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound has been synthesized using various methods and has been investigated for its mechanism of action and biochemical and physiological effects. In
作用機序
N-(4-bromo-3-fluorophenyl)-2-chloroacetamide inhibits the function of ARF by binding to a specific site on the protein. This binding prevents ARF from interacting with other proteins and disrupts its ability to promote protein trafficking. The exact mechanism of N-(4-bromo-3-fluorophenyl)-2-chloroacetamide's binding to ARF is still under investigation, but it is believed to involve the formation of a covalent bond between the compound and a specific amino acid residue on the protein.
Biochemical and Physiological Effects:
N-(4-bromo-3-fluorophenyl)-2-chloroacetamide has been shown to have a number of biochemical and physiological effects. In addition to inhibiting protein trafficking, N-(4-bromo-3-fluorophenyl)-2-chloroacetamide has been shown to induce the unfolded protein response, which is a cellular stress response that occurs when proteins are misfolded or aggregated. N-(4-bromo-3-fluorophenyl)-2-chloroacetamide has also been shown to induce apoptosis, or programmed cell death, in certain types of cells.
実験室実験の利点と制限
N-(4-bromo-3-fluorophenyl)-2-chloroacetamide has a number of advantages for use in lab experiments. It is a relatively small molecule that can easily penetrate cells and tissues, making it useful for studying intracellular processes. N-(4-bromo-3-fluorophenyl)-2-chloroacetamide is also relatively stable and can be stored for long periods of time without significant degradation. However, there are also some limitations to using N-(4-bromo-3-fluorophenyl)-2-chloroacetamide in lab experiments. It can be toxic to cells at high concentrations, and its effects can be variable depending on the cell type and experimental conditions.
将来の方向性
There are a number of future directions for research on N-(4-bromo-3-fluorophenyl)-2-chloroacetamide. One area of interest is the development of new methods for synthesizing the compound that are more efficient or environmentally friendly. Another area of interest is the investigation of N-(4-bromo-3-fluorophenyl)-2-chloroacetamide's effects on different types of cells and tissues, particularly in the context of disease. N-(4-bromo-3-fluorophenyl)-2-chloroacetamide has been shown to have potential as a therapeutic agent for certain types of cancer, and further research in this area could lead to the development of new treatments. Finally, there is interest in using N-(4-bromo-3-fluorophenyl)-2-chloroacetamide as a tool for studying other aspects of cellular function beyond protein trafficking, such as membrane dynamics and lipid metabolism.
合成法
N-(4-bromo-3-fluorophenyl)-2-chloroacetamide can be synthesized using various methods. One of the most common methods involves the reaction of 4-bromo-3-fluoroaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The resulting compound is then purified through recrystallization or column chromatography. Other methods involve the use of different starting materials or reagents, but the basic reaction mechanism remains the same.
科学的研究の応用
N-(4-bromo-3-fluorophenyl)-2-chloroacetamide has been used in various scientific research applications, particularly in the field of biochemistry. One of its primary uses is as a tool for studying protein trafficking and secretion. N-(4-bromo-3-fluorophenyl)-2-chloroacetamide inhibits the function of a protein called ADP-ribosylation factor (ARF), which is involved in the transport of proteins from the endoplasmic reticulum to the Golgi apparatus. By inhibiting ARF, N-(4-bromo-3-fluorophenyl)-2-chloroacetamide disrupts this transport process and can be used to study the effects of protein trafficking on cellular function.
特性
IUPAC Name |
N-(4-bromo-3-fluorophenyl)-2-chloroacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClFNO/c9-6-2-1-5(3-7(6)11)12-8(13)4-10/h1-3H,4H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFDLTZVKJWNCIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CCl)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.49 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Methoxybicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B7580714.png)
![4-acetamido-N-[4-(2-hydroxyethyl)phenyl]benzamide](/img/structure/B7580718.png)
![2-[3-[[(E)-3-(1-methylpyrazol-4-yl)prop-2-enoyl]amino]phenyl]acetic acid](/img/structure/B7580722.png)
![2-[3-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)propanoylamino]phenyl]acetic acid](/img/structure/B7580729.png)
![2-amino-N-[3-(methylamino)-3-oxopropyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B7580730.png)
![[2-(5-methyl-2-propan-2-ylcyclohexyl)oxy-2-oxoethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7580744.png)



![2-Methyl-5-[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]phenol](/img/structure/B7580770.png)

![3-[1-(1-Methyl-1H-pyrrol-2-yl)-meth-(Z)-ylidene]-1,3-dihydro-indol-2-one](/img/structure/B7580785.png)
![N-Benzo[1,2,5]thiadiazol-4-yl-isobutyramide](/img/structure/B7580787.png)
![N-[[(2S)-oxolan-2-yl]methyl]cyclohexanecarboxamide](/img/structure/B7580798.png)